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Compound of Interest

Compound Name: 2-Bromo-5-prop-2-enoxypyridine
CAS No.: 1698591-90-0
Cat. No.: B2518355
Get Quote
. J

Executive Summary

2-Bromo-5-allyloxypyridine (CAS: 1698591-90-0) is a high-value heterocyclic building block
characterized by its bifunctional reactivity. It features an electrophilic bromine handle at the C2
position—ideal for palladium-catalyzed cross-couplings—and a nucleophilic/electrophilic
allyloxy motif at C5, enabling olefin metathesis or Claisen rearrangements.

This guide provides a technical roadmap for researchers requiring this compound, covering
commercial sourcing strategies, in-house synthesis protocols for supply chain independence,
and quality control (QC) frameworks to ensure experimental reproducibility.

Part 1: Chemical Identity & Technical Profile[1][2][3]

Before procurement or synthesis, verify the compound's identity against the following
specifications to prevent regioisomeric confusion (e.g., distinguishing from 2-bromo-3-
allyloxypyridine).

© 2026 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b2518355#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2518355?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Attribute Specification

IUPAC Name 2-bromo-5-(prop-2-en-1-yloxy)pyridine
CAS Number 1698591-90-0

Molecular Formula CsHsBrNO

Molecular Weight 214.06 g/mol

SMILES C=CCOC1=CN=C(Br)C=C1

Physical State

Colorless to pale yellow liquid (typical) or low-

melting solid

Solubility

Soluble in DCM, EtOAc, MeOH; sparingly

soluble in water

Stability

Light sensitive; store under inert atmosphere at
2-8°C

Part 2: Commercial Supply Landscape

The commercial availability of 2-Bromo-5-allyloxypyridine is currently dominated by specialized

building block manufacturers rather than general commodity catalogs.

Primary & Secondary Suppliers[1][5]

e Primary Originator (Tier 1):Enamine is the primary source for this building block (Catalog ID:
EN300-3277434). They typically hold stock in gram-scale quantities (1g — 10g) with high

purity guarantees (>95%).

o Global Distributors (Tier 2):Sigma-Aldrich (MilliporeSigma) distributes this compound (often

re-listing Enamine stock), providing easier procurement logistics for Western academic labs.

o Bulk Manufacturing: For scales >100g, custom synthesis is recommended due to the high

markup on catalog prices.

Procurement Decision Matrix

Use the following logic to determine whether to buy or synthesize:
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e Scenario A (Medicinal Chemistry Screening): Need <5g? BUY. Lead time is typically 1-2
weeks.

e Scenario B (Process Development/Scale-up): Need >50g? MAKE. The synthesis is robust,
and raw material costs are significantly lower than catalog prices.

Part 3: In-House Synthesis Protocol (The "Self-
Validating System")

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via a
standard Williamson ether synthesis. This protocol is designed to be self-validating: the
appearance of specific NMR signals confirms success.

Reaction Scheme

Precursor: 2-Bromo-5-hydroxypyridine (CAS 55717-45-8) Reagent: Allyl Bromide (CAS 106-95-
6) Base: Potassium Carbonate (

)
Step-by-Step Methodology

e Setup: Charge a round-bottom flask with 2-Bromo-5-hydroxypyridine (1.0 equiv) and
anhydrous Acetonitrile (0.2 M concentration).

o Deprotonation: Add

(2.0 equiv). Stir at room temperature for 15 minutes. Observation: Suspension should form.

o Alkylation: Dropwise add Allyl Bromide (1.2 equiv).

e Reaction: Heat to 60°C for 4—6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting
material (polar, H-bond donor) will disappear, replaced by a less polar spot (product).

o Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with
water and brine. Dry over
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 Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Quality Control (QC) Checkpoints

» H-NMR Diagnostic: Look for the disappearance of the broad -OH singlet (>9 ppm) and the
appearance of the allyl pattern:

o Multiplet (~6.0 ppm): Internal alkene proton.
o Doublet of Doublets (~5.3 ppm): Terminal alkene protons.
o Doublet (~4.6 ppm): O-CH2 protons.

o HPLC Purity: Target >95% area integration at 254 nm.

Part 4: Logical Application Workflows

The utility of 2-Bromo-5-allyloxypyridine lies in its orthogonal reactivity. The diagram below
illustrates the divergent synthetic pathways available to researchers.
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Figure 1: Divergent synthetic utility map. The C2-Bromine allows for arylation, while the C5-
Allyloxy group enables rearrangement or metathesis.

Part 5: Quality Assurance & Storage
Storage Protocols

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b2518355/docs?utm_src=pdf-body-img#technical-procurement-application-guide-2-bromo-5-allyloxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2518355?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Oxidation Risk: The allyl ether is susceptible to auto-oxidation over long periods. Store under
Argon/Nitrogen.

o Temperature: Refrigerate (2-8°C).

Common Impurities

e 2-Bromo-5-hydroxypyridine: Unreacted starting material. Detection: Broad peak >9 ppm in
NMR.

» N-Alkylated Isomer: Pyridines can occasionally alkylate at the Nitrogen (forming a pyridinium
salt) rather than the Oxygen, though O-alkylation is favored with

. Detection: Significant downfield shift of ring protons in NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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